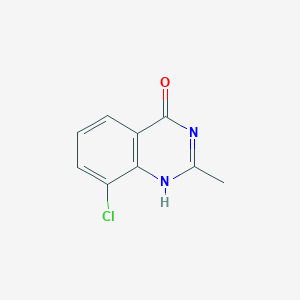

8-氯-2-甲基喹唑啉-4(1H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "8-Chloro-2-methylquinazolin-4(1H)-one" is a derivative of quinazolinone, a class of organic compounds with a wide range of biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis, structure, and properties of related chloroquinoline and quinazolinone derivatives, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of quinazolinone derivatives can be achieved through various methods. For instance, the synthesis of chloroquinoline-based chalcones containing a 1,2,3-triazole moiety was accomplished and characterized by NMR, mass spectra, and X-ray diffraction . Similarly, a novel 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one was synthesized from available chemicals . These methods could potentially be adapted for the synthesis of "8-Chloro-2-methylquinazolin-4(1H)-one" by altering the starting materials or reaction conditions.

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is often confirmed using single-crystal X-ray diffraction. For example, the structure of a novel chlorobismuthate(III) complex with 8-hydroxyquinolinium was determined using this technique . Similarly, the crystal structure of a new 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one was elucidated, revealing its triclinic system and the presence of hydrogen bonds and (\pi)-stacking interactions . These findings suggest that "8-Chloro-2-methylquinazolin-4(1H)-one" would likely exhibit similar intermolecular interactions.

Chemical Reactions Analysis

The reactivity of quinazolinone derivatives can be explored through their participation in various chemical reactions. For instance, the azide-alkyne cycloaddition reaction was used to synthesize 1H-1,2,3-triazole-tethered 7-chloroquinoline-isatin hybrids, demonstrating the versatility of chloroquinoline derivatives in click chemistry . This suggests that "8-Chloro-2-methylquinazolin-4(1H)-one" may also be amenable to such reactions, potentially leading to a variety of novel compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives can be quite diverse. The photophysical properties of chloroquinoline-based chalcones were investigated, revealing insights into their absorbance, fluorescence spectra, and quantum yields . Additionally, the antibacterial activity of a 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one was assessed, and its crystal packing was analyzed using Hirshfeld surfaces and electrostatic surface potential . These studies indicate that "8-Chloro-2-methylquinazolin-4(1H)-one" could also possess unique photophysical properties and biological activities.

科学研究应用

合成化学应用

8-氯-2-甲基喹唑啉-4(1H)-酮作为合成各种取代喹唑啉酮化合物的关键中间体。例如,Ismail、Abass和Hassan(2000)展示了它在合成各种4-取代2-喹唑啉酮和喹唑啉硫酮,包括磺基、叠氮基、氮化物和氨基衍生物方面的实用性,突显了它在合成有潜在治疗应用的化合物中的重要性Ismail, Abass, & Hassan, 2000。

药理学应用

在药理学中,8-氯-2-甲基喹唑啉-4(1H)-酮的衍生物已被探索其治疗潜力。Sirisoma等人(2009)进行的一项重要研究发现了一种作为强效凋亡诱导剂和抗癌剂的衍生物,表现出优异的血脑屏障穿透性和在各种癌症模型中的疗效,表明其在癌症治疗中具有重要潜力Sirisoma et al., 2009。

材料科学应用

该化合物及其衍生物已被研究用于材料科学应用,特别是作为缓蚀剂。Rbaa等人(2019)基于8-羟基喹啉基团合成了新颖的衍生物,展示了它们作为轻钢在盐酸中的缓蚀剂的有效性,展示了该化合物在药理学之外的工业应用Rbaa et al., 2019。

分子生物学应用

在分子生物学领域,8-氯-2-甲基喹唑啉-4(1H)-酮的衍生物已被用于研究它们与生物靶标的相互作用。Murugavel等人(2018)研究了新型异构喹啉衍生物的抗微生物活性,采用计算和实验方法阐明它们的作用机制,从而有助于我们了解如何将这些化合物调整为特定的生物活性Murugavel et al., 2018。

安全和危害

In terms of safety and hazards, if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If not breathing, artificial respiration should be given and a doctor should be consulted immediately . Following skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water, do not induce vomiting, and call a doctor or Poison Control Center immediately .

属性

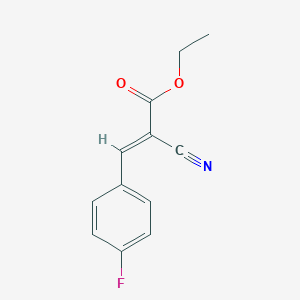

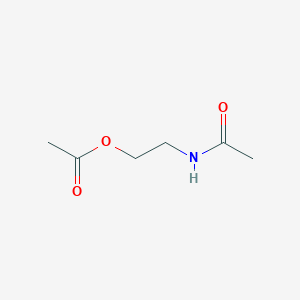

IUPAC Name |

8-chloro-2-methyl-3H-quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c1-5-11-8-6(9(13)12-5)3-2-4-7(8)10/h2-4H,1H3,(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEGYAYOQTQMORC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2Cl)C(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20650061 |

Source

|

| Record name | 8-Chloro-2-methylquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Chloro-2-methylquinazolin-4(1H)-one | |

CAS RN |

19407-54-6 |

Source

|

| Record name | 8-Chloro-2-methylquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(3S,9R,10S,13R,14R,17R)-17-[(2R,5S)-5,6-Dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-trimethylsilane](/img/structure/B99066.png)